(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) is a foundational axially chiral C2-symmetric diol used extensively as a ligand in transition-metal-mediated asymmetric catalysis and as a precursor for advanced organocatalysts[1]. Unlike generic diols, (R)-BINOL possesses a highly stable binaphthyl backbone with restricted rotation (atropisomerism), providing a rigid chiral pocket essential for high enantioinduction[1]. From a procurement perspective, specifying the enantiopure (R)-isomer (CAS 18531-94-7) over the racemic mixture (CAS 602-09-5) is critical for workflows requiring strict stereocontrol, such as the synthesis of chiral phosphoric acids (CPAs), BINAP ligands, and active pharmaceutical ingredients (APIs) . Its high melting point (207–212 °C) and robust thermal stability make it highly processable for both direct catalytic use and downstream derivatization.
Substituting (R)-BINOL with racemic BINOL fundamentally eliminates enantioselectivity in asymmetric transformations, yielding racemic products that require costly, low-yield downstream resolution [1]. Furthermore, substituting (R)-BINOL with other chiral scaffolds like SPINOL or H8-BINOL alters the dihedral angle and the spatial orientation of the active site, which can drastically reduce enantiomeric excess (ee) or completely invert the stereochemical outcome of the reaction[2]. For industrial synthesis of chiral ligands like (R)-BINAP, starting with resolved (R)-BINOL avoids the harsh conditions (e.g., 320 °C) and poor yields (45%) associated with late-stage resolution of racemic intermediates, making exact procurement of the (R)-enantiomer a process-critical decision [3].
In the industrial synthesis of BINAP ligands, utilizing resolved (R)-BINOL as the starting material provides a significant processability advantage over starting with racemic BINOL. Traditional routes resolving racemic bis-phosphine oxide intermediates require harsh conditions (320 °C) and suffer from low yields (45%) during the dibromide conversion step [1]. In contrast, starting with enantiopure (R)-BINOL allows for mild conversion to (R)-BINAP while maintaining >99% ee chiral integrity, drastically improving overall process efficiency [1].
| Evidence Dimension | Yield and process conditions for BINAP synthesis |
| Target Compound Data | Mild conversion maintaining >99% ee |
| Comparator Or Baseline | Racemic BINOL precursor (requires 320 °C resolution, 45% yield) |
| Quantified Difference | Eliminates 320 °C heating step and bypasses the 45% yield bottleneck of late-stage resolution. |
| Conditions | Industrial scale-up synthesis of BINAP ligands. |
Procuring enantiopure (R)-BINOL streamlines the commercial synthesis of downstream chiral ligands, eliminating costly, energy-intensive, and low-yield late-stage resolution steps.
(R)-BINOL demonstrates exceptional application-critical performance when used as a chiral ligand in transition-metal catalysis. In the Ti(OiPr)4-catalyzed asymmetric addition of diethylzinc to aromatic aldehydes, (R)-BINOL-Ti complexes routinely achieve up to 90% enantiomeric excess (ee) [1]. By definition, substituting this with racemic BINOL yields 0% ee, but even when compared to unsupported or generic chiral auxiliaries, the rigid C2-symmetric pocket of (R)-BINOL provides vastly superior stereocontrol and conversion rates (up to 99%)[1].
| Evidence Dimension | Enantiomeric excess (ee) of product alcohols |
| Target Compound Data | 90% ee (with up to 99% conversion) |
| Comparator Or Baseline | Racemic BINOL (0% ee) / Generic auxiliaries |
| Quantified Difference | Provides >90% absolute increase in enantiomeric excess compared to racemic baselines. |
| Conditions | Ti(OiPr)4 catalyzed addition of ZnEt2 to aromatic aldehydes in toluene. |
For pharmaceutical intermediates requiring strict stereocontrol, (R)-BINOL provides the necessary rigid chiral environment that racemic mixtures fundamentally cannot offer.
When synthesizing Chiral Phosphoric Acids (CPAs), the choice of the chiral backbone strictly dictates the stereochemical outcome. Studies comparing (R)-BINOL-derived CPAs to SPINOL-derived CPAs in enantioselective asymmetric arylation reveal that the unique orientation of the phosphoric acid functional group in the (R)-BINOL skeleton can yield the opposite enantiomer (inverting the sign of the ee value) compared to the SPINOL backbone [1]. This makes (R)-BINOL and SPINOL non-interchangeable during catalyst screening [1].
| Evidence Dimension | Direction of enantioselectivity (positive vs. negative ee) |
| Target Compound Data | (R)-BINOL backbone induces specific stereogenic central phosphate orientation |
| Comparator Or Baseline | SPINOL backbone (induces opposite orientation) |
| Quantified Difference | Inverts the sign of enantioselectivity (positive vs. negative ee) under identical reaction conditions. |
| Conditions | CPA-catalyzed enantioselective asymmetric arylation. |
Buyers screening chiral catalysts must procure (R)-BINOL to access specific spatial arrangements that SPINOL cannot replicate, ensuring targeted access to the desired product enantiomer.
For organocatalytic reactions requiring highly acidic conditions, standard BINOL-derived phosphoric acids (PAs) often exhibit low reactivity. However, (R)-BINOL is highly processable into N-Triflylphosphoramides (NTPAs). Converting (R)-BINOL to its NTPA derivative significantly increases Brønsted acidity, enabling high yields and excellent enantioselectivity (up to 92% ee) in demanding asymmetric cycloadditions where standard (R)-BINOL PAs fail or provide poor yields [1].
| Evidence Dimension | Catalytic reactivity in demanding cycloadditions |
| Target Compound Data | (R)-BINOL-derived NTPA (High yield, up to 92% ee) |
| Comparator Or Baseline | Standard (R)-BINOL Phosphoric Acid (Low reactivity/yield) |
| Quantified Difference | Significant boost in conversion and ee due to enhanced Brønsted acidity of the NTPA derivative. |
| Conditions | Enantioselective cycloaddition reactions requiring strong Brønsted acids. |
(R)-BINOL's structural stability allows it to be easily derivatized into highly acidic NTPAs, expanding its procurement utility into reactions requiring stronger Brønsted acids without losing chiral induction.
Directly following from its yield and processability advantages [1], (R)-BINOL is the optimal starting material for the industrial-scale synthesis of (R)-BINAP and related phosphoramidite ligands, avoiding the severe yield penalties of late-stage racemic resolution.
Based on its superior stereocontrol data [2], (R)-BINOL is highly recommended for forming in situ chiral Lewis acid complexes (e.g., with Ti(OiPr)4) to drive highly enantioselective additions of dialkylzincs or arylaluminums to aldehydes in pharmaceutical intermediate synthesis.
Due to its unique scaffold-dependent stereocontrol [3], (R)-BINOL is an essential building block for developing CPAs used in asymmetric arylation and transfer hydrogenation, particularly when the specific spatial orientation of the BINOL pocket is required over SPINOL alternatives.
Leveraging its formulation compatibility [4], (R)-BINOL is the preferred precursor for synthesizing N-Triflylphosphoramides (NTPAs), which are deployed in demanding asymmetric cycloadditions where standard phosphoric acids lack sufficient acidity.
Acute Toxic;Irritant